molecular formula C11H17NO4 B2650374 (3Z)-1-[(tert-butoxy)carbonyl]-3-ethylideneazetidine-2-carboxylic acid CAS No. 1824683-19-3

(3Z)-1-[(tert-butoxy)carbonyl]-3-ethylideneazetidine-2-carboxylic acid

Cat. No.: B2650374
CAS No.: 1824683-19-3
M. Wt: 227.26
InChI Key: AIKIEXQKLGYANF-ALCCZGGFSA-N
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Description

(3Z)-1-[(tert-butoxy)carbonyl]-3-ethylideneazetidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(tert-butoxy)carbonyl]-3-ethylideneazetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethylidene Group: The ethylidene group can be introduced via alkylation reactions.

    Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-[(tert-butoxy)carbonyl]-3-ethylideneazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

(3Z)-1-[(tert-butoxy)carbonyl]-3-ethylideneazetidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-1-[(tert-butoxy)carbonyl]-3-ethylideneazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical pathways. The ethylidene group may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features.

Uniqueness

(3Z)-1-[(tert-butoxy)carbonyl]-3-ethylideneazetidine-2-carboxylic acid is unique due to its combination of an azetidine ring, an ethylidene group, and a Boc-protected amine. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3Z)-3-ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-7-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h5,8H,6H2,1-4H3,(H,13,14)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKIEXQKLGYANF-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN(C1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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